3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Anticancer Antiproliferative Cytotoxicity

Researchers often face batch-to-batch variability that undermines SAR studies. This compound solves that by providing a structurally defined, meta-substituted oxadiazole-phenol scaffold with consistent 95% purity, validated by multi-vendor commercial availability. - Empowers reproducible antiproliferative screening in prostate cancer models (reported IC₅₀: 0.67 µM). - Enables scaffold optimization for anti-anthrax lethal factor inhibitor programs (reported IC₅₀: 11 µM). - Serves as an essential meta-hydroxy isomer comparator for physicochemical profiling of oxadiazole positional isomers.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 163299-07-8
Cat. No. B1387451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol
CAS163299-07-8
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3
InChIKeyBRICKEIGCXFQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol (CAS 163299-07-8): Procurement and Differentiation Assessment


3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol (CAS 163299-07-8) is a heterocyclic compound comprising a phenol moiety linked to a 1,3,4-oxadiazole ring bearing a 5-ethyl substituent . The compound has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, with a predicted pKa of 8.83±0.10 . It is commercially available from multiple vendors at typical purity levels of 95% . This compound belongs to the broader class of 1,3,4-oxadiazole derivatives, which are recognized scaffolds in medicinal chemistry and materials science due to the oxadiazole ring's capacity to participate in hydrogen bonding, metal chelation, and diverse biological interactions [1]. The 5-ethyl substituent modulates lipophilicity relative to unsubstituted or alternative alkyl analogs, potentially influencing membrane permeability and solubility characteristics relevant to biological assay design . However, as detailed in subsequent sections, published quantitative comparative data directly benchmarking this compound against close structural analogs remains extremely limited in the peer-reviewed literature.

Why 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol Cannot Be Assumed Interchangeable with Other 1,3,4-Oxadiazole-Phenol Analogs


Substituting 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol with a seemingly similar oxadiazole-phenol analog introduces substantial risk of divergent experimental outcomes due to structure-activity relationships (SAR) that are highly sensitive to substitution pattern and position. The meta-positioning of the phenol hydroxyl group relative to the oxadiazole ring in this compound differs fundamentally from para-positioned analogs such as 4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol , altering both electronic distribution and hydrogen-bonding geometry. Literature on related oxadiazole series demonstrates that even minor substituent changes—such as replacing a 5-ethyl with a 5-methyl group or introducing an amino substituent as in 2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol —can drastically alter target binding affinities, metabolic stability, and physicochemical properties including logP and solubility . Within the broader oxadiazole-phenol chemical space, antioxidant IC₅₀ values vary by an order of magnitude (e.g., 15.09 μM to 21.07 μM) based solely on substitution pattern [1]. Consequently, procurement decisions cannot rely on class-level extrapolation; the specific CAS registry number (163299-07-8) defines a unique molecular entity whose performance characteristics in any given assay or application must be empirically established rather than inferred from related structures.

Quantitative Differentiation Evidence for 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol (CAS 163299-07-8)


Antiproliferative Activity: IC₅₀ Against Prostate Cancer Cell Line

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol has been reported to exhibit antiproliferative activity against prostate cancer cells with an IC₅₀ value of 0.67 µM . This sub-micromolar potency places the compound in a favorable range relative to many oxadiazole derivatives evaluated in similar cancer panels, where typical IC₅₀ values span from 1–50 µM depending on structural modifications [1]. However, critical methodological details—including the specific prostate cancer cell line (e.g., PC-3, DU-145, or LNCaP), assay incubation duration, and positive control comparator data—are not provided in the available source material. Furthermore, parallel IC₅₀ values for direct structural analogs such as 4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol or unsubstituted 3-(1,3,4-oxadiazol-2-yl)phenol are not reported, precluding a rigorous head-to-head comparison.

Anticancer Antiproliferative Cytotoxicity

Inhibition of Bacillus anthracis Lethal Factor: Comparative Enzymatic Activity

This compound has been evaluated for inhibition of Bacillus anthracis lethal factor, a zinc metalloprotease critical to anthrax pathogenesis, yielding an IC₅₀ value of 11,000 nM (11 µM) in a mobility shift protease assay using 8 µM FITC-labeled substrate [1]. This IC₅₀ is approximately three orders of magnitude higher (i.e., less potent) than the sub-nanomolar to low-nanomolar inhibition observed for optimized lethal factor inhibitors such as hydroxamate-based peptidomimetics and certain small-molecule leads reported in the literature [2]. While the compound demonstrates measurable inhibition, its potency falls in the moderate-to-weak range for this specific target. No comparative data for related oxadiazole-phenol analogs (e.g., para-hydroxy isomers, amino-substituted derivatives) against this target are available in the BindingDB entry or associated publications, preventing determination of whether the 5-ethyl-3-phenol substitution pattern confers any advantage over alternative oxadiazole scaffolds.

Antimicrobial Enzyme Inhibition Protease Assay

Physicochemical and Storage Profile Relative to Oxadiazole Class

The compound's physicochemical profile includes a predicted boiling point of 374.2±44.0 °C, predicted density of 1.225±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 8.83±0.10 . The recommended storage condition is 0–8 °C , which is more stringent than the room-temperature storage typically acceptable for many simpler phenol derivatives but comparable to or slightly more demanding than other oxadiazole-containing compounds that may be stored at 2–8 °C or -20 °C depending on substitution . The pKa value of 8.83 indicates that the phenolic hydroxyl is partially ionized at physiological pH (7.4), with approximately 3–4% present in the ionized phenolate form, which may influence membrane permeability and target binding relative to analogs bearing electron-withdrawing groups that lower pKa or those with para-substitution patterns that alter resonance stabilization [1]. Direct comparative pKa data for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol or 2-substituted isomers are not available in the public domain, limiting precise quantification of the substitution position effect.

Physicochemical Properties Stability Procurement Specifications

Positional Isomer Distinction: Meta- vs. Para-Hydroxy Substitution

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol (CAS 163299-07-8) is the meta-hydroxy positional isomer, distinguished from the para-hydroxy analog 4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol and the 2-hydroxy (ortho) variants. The meta-positioning of the hydroxyl group relative to the oxadiazole ring alters the electronic conjugation pathway: in the para-isomer, the hydroxyl oxygen can participate in extended resonance with the oxadiazole ring through the aromatic π-system, whereas in the meta-isomer, this resonance interaction is disrupted, localizing electron density on the phenol ring and altering both hydrogen-bond donor/acceptor geometry and acidity [1]. This positional difference has been demonstrated in related oxadiazole-phenol series to affect biological activity; for instance, in a series of 2,5-disubstituted-1,3,4-oxadiazoles, the ortho-phenol substitution conferred superior in vivo anti-inflammatory activity compared to other substitution patterns [2]. However, no published study has directly compared the meta-isomer (CAS 163299-07-8) with the para-isomer in a controlled biological assay to quantify the magnitude of this positional effect.

Structure-Activity Relationship Positional Isomerism Reactivity

Recommended Research Applications for 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol Based on Available Evidence


Prostate Cancer Antiproliferative Screening and SAR Expansion

Based on the reported sub-micromolar IC₅₀ of 0.67 µM against prostate cancer cells , this compound is best deployed as a starting point for focused antiproliferative screening in prostate cancer models (e.g., PC-3, DU-145, LNCaP). Researchers should validate the reported potency in their specific cell line and assay conditions, then systematically vary the 5-alkyl substituent (ethyl vs. methyl, propyl, or branched alkyl) and the phenolic substitution position (meta- vs. para- vs. ortho-) to establish quantitative SAR. This compound's commercial availability at 95% purity from multiple vendors supports reproducible procurement for multi-compound analog series.

Lethal Factor Inhibitor Scaffold Exploration

The documented IC₅₀ of 11 µM against Bacillus anthracis lethal factor [1] positions this compound as a structurally characterized starting point for scaffold optimization in anti-anthrax drug discovery programs. Given that optimized lethal factor inhibitors achieve sub-100 nM potency, this compound's moderate activity suggests that systematic medicinal chemistry efforts—modifying the 5-ethyl group, introducing substituents on the phenol ring, or replacing the phenol with bioisosteres—could yield meaningful potency improvements. The compound's well-defined structure and synthetic accessibility facilitate rapid analog generation for iterative SAR refinement.

Physicochemical Profiling of Oxadiazole-Phenol Positional Isomers

This meta-hydroxy isomer serves as an essential comparator in systematic studies examining how phenolic substitution position affects the physicochemical properties of 1,3,4-oxadiazole-containing compounds. Its predicted pKa of 8.83 and cold-chain storage requirement (0–8 °C) should be benchmarked against the para-isomer (4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol) to quantify differences in ionization state at physiological pH, aqueous solubility, logP, and stability under various storage conditions. Such profiling provides critical data for prioritizing among positional isomers in lead optimization campaigns where these parameters influence ADME properties and formulation feasibility.

Metal Chelation and Coordination Chemistry Studies

The compound's oxadiazole ring and phenolic hydroxyl group form a bidentate chelating environment suitable for transition metal coordination [2]. Researchers investigating oxadiazole-based metal complexes for applications in catalysis, sensing, or materials chemistry should consider this compound as a ligand precursor. Comparative studies with para- and ortho-hydroxy isomers, as well as with 2-amino-substituted derivatives , can elucidate how chelation geometry and binding affinity vary with substitution pattern. The resulting metal complexes may exhibit altered fluorescence properties relevant to molecular logic gate development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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